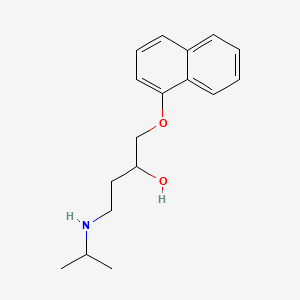![molecular formula C22H15ClN4O5S B1222009 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester is a member of pyrazoles and a ring assembly.
Scientific Research Applications
1. Heterocyclic Compounds Synthesis
The reactivity and structural uniqueness of certain pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), have been leveraged as building blocks in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and diverse spiropyrroles, indicating the potential use of similar structures, including 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, in the synthesis of a wide range of heterocycles and dyes (Gomaa & Ali, 2020).
2. Study of Thiophene Analogs
Thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated, signifying the importance of thiophene structures in researching potential carcinogenicity and the chemistry of aromatic organic carcinogens. This points towards the relevance of compounds like 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester in the study and synthesis of biologically active molecules (Ashby et al., 1978).
3. Synthesis of Anticancer Agents
Derivatives of cinnamic acid, which have structural similarities to the pyrazolecarboxylic acid esters, have been extensively researched for their anticancer properties. The 3-phenyl acrylic acid functionality in cinnamic acids, similar to the phenyl group in 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid, offers multiple reactive sites, indicating the potential of such structures in synthesizing anticancer agents (De, Baltas, & Bedos-Belval, 2011).
4. Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole heterocycles, integral in the structure of 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, are recognized for their broad spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory properties. This suggests the potential application of such compounds in medicinal chemistry and drug design (Dar & Shamsuzzaman, 2015).
5. Applications in Inflammation and Cancer Therapy
Certain derivatives of caffeic acid, structurally related to pyrazolecarboxylic acid esters, have been reviewed for their therapeutic applications in inflammation and cancer. The study highlights the potential molecular targets and suggests the importance of further clinical studies, indicating the relevance of similar compounds for therapeutic use (Murtaza et al., 2014).
properties
Product Name |
2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C22H15ClN4O5S |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitroanilino)-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C22H15ClN4O5S/c23-16-9-8-14(11-18(16)27(30)31)24-21(28)13-32-22(29)19-12-17(20-7-4-10-33-20)25-26(19)15-5-2-1-3-6-15/h1-12H,13H2,(H,24,28) |
InChI Key |
LLXMFGUPTWJCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)OCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



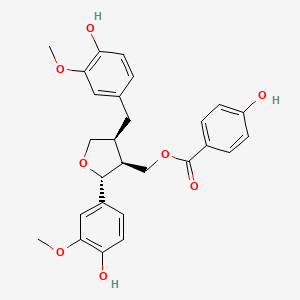
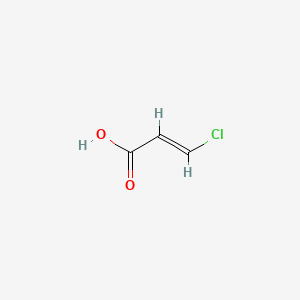
![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)

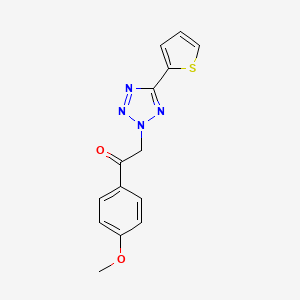

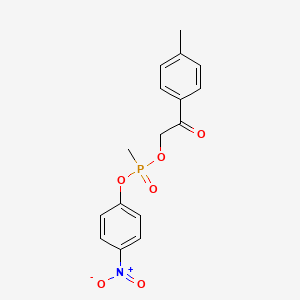

![(4R)-N-tert-butyl-3-{(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B1221938.png)
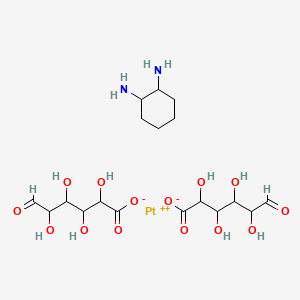
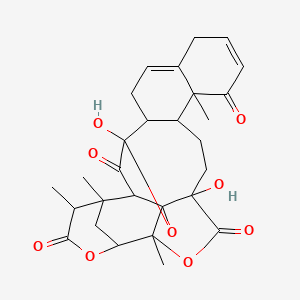

![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/no-structure.png)
